2-[[5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid
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Description
The compound “2-[[5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid” is a complex organic molecule with the molecular formula C26H20N4O2S . It is also known by its CAS number: 742094-76-4 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a quinoline ring, a triazole ring, and a phenyl ring, among other functional groups . The presence of these rings and groups contributes to the compound’s unique chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (452.53), and its molecular formula (C26H20N4O2S) . Other properties such as boiling point, melting point, and density are not provided in the search results.Scientific Research Applications
Antimicrobial Activity
Studies have shown that derivatives of 1,2,4-triazol-3-ylsulfanyl acetic acid, which is structurally similar to the compound , possess potent antimicrobial properties. Compounds synthesized from phenylquinolin-2-one acetic acid derivatives exhibited significant activity against various microbes, particularly when substituted with halogen groups (Ghosh, Verma, Mukerjee, & Mandal, 2015). Additionally, novel 1,2,4-triazole derivatives bearing quinoline ring were synthesized and demonstrated noteworthy antimicrobial activity (Yurttaş et al., 2020).
Synthesis and Characterization
The compound has been involved in various synthesis processes. For instance, it played a role in the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their analogs, showcasing diverse synthetic applications (Fathalla, 2015). Its derivatives have been synthesized using intramolecular cyclization, demonstrating the compound's versatility in forming complex structures (Aleksanyan & Hambardzumyan, 2018).
Structural Characterization
The compound's derivatives have been structurally characterized using various techniques. X-ray diffraction (XRD), NMR, and DFT analysis have been employed for this purpose, providing detailed insights into the molecular structure and stability of these derivatives (Fizer et al., 2021).
Biological Activity
Derivatives of this compound have been explored for their biological activities. For instance, studies have investigated its analogs for their potential anti-inflammatory properties and interactions with biomolecules, contributing to the understanding of its pharmacological potential (Caiazza, Prager, & Schafer, 1995).
properties
IUPAC Name |
2-[[5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2S/c1-17-11-13-18(14-12-17)23-15-21(20-9-5-6-10-22(20)27-23)25-28-29-26(33-16-24(31)32)30(25)19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWYIOKUZFDXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NN=C(N4C5=CC=CC=C5)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid |
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